An In-depth Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3S,5S)-(+)-3,5-Heptanediol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3S,5S)-(+)-3,5-Heptanediol , a chiral 1,3-diol, represents a valuable stereochemically defined building block in modern organic synthesis. Its C2-symmetric structure and defined stereocenters make it a significant precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, potential applications, and safety considerations, offering a critical resource for researchers leveraging this versatile molecule.
Core Chemical and Physical Properties
(3S,5S)-(+)-3,5-Heptanediol, with the CAS number 129212-21-1, is a simple, seven-carbon diol featuring two stereogenic centers at the C3 and C5 positions, both in the (S) configuration. This specific stereoisomer is also denoted as the (+) enantiomer, indicating its dextrorotatory nature.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | |
| Melting Point | 52 °C | |
| Specific Rotation ([α]D) | +40° (c=10, ethanol) | |
| Appearance | Colorless solid | |
| Solubility | Soluble in polar organic solvents such as ethanol. | General chemical knowledge |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical due to the C2-symmetry of the molecule. Key expected signals include:
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A triplet corresponding to the methyl protons (CH₃) at approximately 0.9 ppm.
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A multiplet for the methylene protons (CH₂) adjacent to the methyl groups at around 1.4-1.6 ppm.
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A complex multiplet for the methylene protons between the two hydroxyl groups (C4-H₂) around 1.7-1.9 ppm.
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A multiplet for the methine protons (CH-OH) at approximately 3.8-4.1 ppm.
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A broad singlet or doublet for the hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum should reflect the molecule's symmetry, showing only four distinct signals:
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A signal for the methyl carbons (C1 and C7).
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A signal for the methylene carbons adjacent to the methyls (C2 and C6).
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A signal for the central methylene carbon (C4).
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A signal for the methine carbons bearing the hydroxyl groups (C3 and C5).
FTIR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region, and C-O stretching will appear in the 1000-1200 cm⁻¹ range.
Mass Spectrometry: The mass spectrum of (3S,5S)-(+)-3,5-Heptanediol is anticipated to show fragmentation patterns typical for alcohols. Alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule) are expected to be the primary fragmentation pathways. The molecular ion peak (M⁺) at m/z = 132 may be weak or absent.
Stereoselective Synthesis
The synthesis of enantiomerically pure 1,3-diols like (3S,5S)-(+)-3,5-Heptanediol is a well-established area of organic chemistry. The most common and effective strategies involve the stereoselective reduction of a corresponding β-hydroxy ketone or 1,3-diketone precursor.
General Synthetic Approach: Asymmetric Reduction
A prevalent method for preparing chiral 1,3-diols is through the asymmetric reduction of prochiral 1,3-diketones or the diastereoselective reduction of chiral β-hydroxy ketones. Enzyme-catalyzed reductions are particularly effective for achieving high enantioselectivity.
Caption: General synthetic pathway to (3S,5S)-(+)-3,5-Heptanediol.
Exemplary Protocol: Enzyme-Catalyzed Reduction
While a specific protocol for (3S,5S)-(+)-3,5-Heptanediol is not widely published, a general procedure using a carbonyl reductase enzyme can be outlined. This method offers high yields and excellent enantiomeric excess.
Step 1: Synthesis of the Precursor The synthesis would typically start from the commercially available 3,5-heptanedione.
Step 2: Biocatalytic Reduction
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Reaction Setup: In a buffered aqueous solution, 3,5-heptanedione is suspended.
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Enzyme and Cofactor: A suitable carbonyl reductase (e.g., from Candida parapsilosis) and a cofactor recycling system (e.g., using isopropanol and NADP⁺) are added.
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Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.
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Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically pure (3S,5S)-(+)-3,5-Heptanediol.
This enzymatic approach is advantageous due to its high stereoselectivity and environmentally benign reaction conditions.
Applications in Drug Development and Asymmetric Synthesis
Chiral 1,3-diols are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their defined stereochemistry is often crucial for their biological function.
As a Chiral Building Block
(3S,5S)-(+)-3,5-Heptanediol serves as a versatile chiral building block. The two hydroxyl groups can be differentially protected and subsequently functionalized to introduce new stereocenters with high diastereoselectivity. This makes it an ideal starting material for the synthesis of complex polyketide natural products, which often contain extended chains of alternating stereocenters.
A notable example of a natural product class where this structural motif is relevant is the diarylheptanoids. While not a direct precursor, the synthesis of molecules like (3S,5S)-yashabushidiol B highlights the utility of the chiral 1,3-diol core in constructing these bioactive compounds.
Potential Therapeutic Relevance
Although direct applications of (3S,5S)-(+)-3,5-Heptanediol in approved drugs are not prominently documented, its structural analogues and derivatives have shown interesting biological activities. For instance, some diarylheptanoids exhibit antioxidant and anti-tumor properties. The core 1,3-diol structure is also present in various therapeutic agents, including statins and macrolide antibiotics. The availability of enantiomerically pure (3S,5S)-(+)-3,5-Heptanediol provides a valuable tool for the synthesis of novel analogues of these drugs for structure-activity relationship (SAR) studies.
Caption: Applications of (3S,5S)-(+)-3,5-Heptanediol in synthesis.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Fire Safety: While not highly flammable, it should be kept away from open flames and other ignition sources.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(3S,5S)-(+)-3,5-Heptanediol is a chiral synthon of significant value in stereoselective synthesis. Its well-defined stereochemistry provides a reliable platform for the construction of complex chiral molecules. While detailed experimental data for this specific compound is not widely disseminated in public databases, its chemical properties and reactivity can be confidently inferred from the extensive body of knowledge on chiral 1,3-diols. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the importance of versatile chiral building blocks like (3S,5S)-(+)-3,5-Heptanediol is set to increase, making it a key target for both academic research and industrial application.
References
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PubChem. 3,5-Heptanediol. National Center for Biotechnology Information. [Link]
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Kim, J. H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(5), 1476. [Link]
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Demir, A. S., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
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National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]
